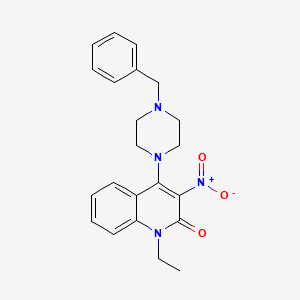

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-2-25-19-11-7-6-10-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUKJUOAEHQBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Alkylation: The nitrated quinoline is alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.

Piperazine Substitution: Finally, the benzylpiperazine moiety is introduced through a nucleophilic substitution reaction using benzylpiperazine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like potassium permanganate.

Substitution: The benzyl group on the piperazine can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate, sulfuric acid.

Substitution: Alkyl or aryl halides, base (e.g., potassium carbonate).

Major Products Formed

Reduction: 4-(4-aminopiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one.

Oxidation: Oxidized derivatives of the piperazine moiety.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its activity against certain types of cancer cells.

Biological Studies: The compound is used in studies investigating its effects on cellular processes such as apoptosis and cell cycle regulation.

Chemical Biology: It serves as a tool compound in chemical biology to study the interactions of quinoline derivatives with biological targets.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets within cells. The compound is known to bind to the colchicine binding site of tubulin, inhibiting tubulin polymerization and thereby disrupting microtubule dynamics . This leads to cell cycle arrest and induction of apoptosis in cancer cells. The nitro group may also contribute to the compound’s cytotoxic effects through the generation of reactive oxygen species (ROS).

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-1-ethyl-3-nitroquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and neurological disorders. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core substituted with a nitro group and a piperazine moiety, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that quinoline derivatives exhibit significant anticonvulsant properties. The compound has been evaluated for its ability to modulate neurotransmitter systems associated with seizure activity. In a study comparing various quinazolinone derivatives, it was found that certain substitutions on the piperazine ring enhanced anticonvulsant efficacy, with some compounds showing activity comparable to standard medications like diazepam .

Antitumor Properties

The antitumor potential of quinoline derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Activity

Quinoline derivatives have also shown promising antimicrobial activity. The presence of the nitro group is believed to enhance this effect by interfering with bacterial DNA synthesis. Studies have reported that compounds with similar structures exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- GABA Receptors : The compound may enhance GABAergic neurotransmission, contributing to its anticonvulsant effects.

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription, leading to cytotoxicity in cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated anticonvulsant activity in animal models; showed significant reduction in seizure frequency compared to control groups. |

| Study 2 | Investigated cytotoxic effects on human cancer cell lines; demonstrated IC50 values lower than standard chemotherapeutics. |

| Study 3 | Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria; exhibited a broad spectrum of activity. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Physicochemical Properties: The nitro group in the target compound likely reduces melting point compared to halogenated analogs (e.g., 6-fluoro in ), as nitro groups increase molecular polarity but may disrupt crystalline packing.

Synthetic Challenges: The nitro group in the target compound may necessitate nitration under controlled conditions, which can lower yields compared to halogenation or methoxylation (e.g., 28–38% yields in ). Benzylpiperazine incorporation typically involves nucleophilic substitution or coupling reactions, as seen in related quinolinones .

Pharmacokinetic Considerations

- Metabolic Stability: Nitro groups are prone to reduction in vivo, which may limit bioavailability unless stabilized by structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.